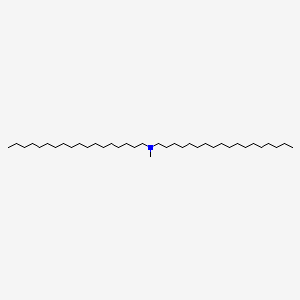
6-Chloro-4-phenylquinazoline-2-carbaldehyde
Übersicht
Beschreibung
6-Chloro-4-phenylquinazoline-2-carbaldehyde is a chemical compound with the molecular formula C15H9ClN2O . It has a molecular weight of 268.7 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 6-Chloro-4-phenylquinazoline-2-carbaldehyde has been reported in various scientific literature. For instance, it has been synthesized in toluene for 24 hours under an inert atmosphere and reflux conditions . Another method involves heating the compound in benzene at 150°C for 1 hour .Molecular Structure Analysis
The InChI code for 6-Chloro-4-phenylquinazoline-2-carbaldehyde is 1S/C15H9ClN2O/c16-11-6-7-13-12(8-11)15(18-14(9-19)17-13)10-4-2-1-3-5-10/h1-9H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
6-Chloro-4-phenylquinazoline-2-carbaldehyde is a solid at room temperature . The compound’s exact density, melting point, and boiling point are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Impurity Profiling
This compound is significant in impurity profiling, where it acts as an impurity reference material. It helps in identifying and quantifying impurities within active pharmaceutical ingredients (APIs), which is crucial for drug safety and efficacy .
Medicinal Chemistry
In medicinal chemistry, 6-Chloro-4-phenylquinazoline-2-carbaldehyde is a key intermediate. It’s involved in the synthesis of various biologically active molecules, including those with potential antitumor activity and compounds used in the study of antitrypanosomal agents .
Toxicology Studies
The compound is used in toxicology studies as part of additional pharmaceutical toxicology reference materials. It aids in understanding the toxicological profile of related compounds, especially benzodiazepines, and their metabolites .
Chemical Synthesis
6-Chloro-4-phenylquinazoline-2-carbaldehyde: is employed in chemical synthesis processes. It’s used as a reagent for converting phenols to anilines, which are important building blocks in organic synthesis and pharmaceutical manufacturing .
Benzodiazepine Derivative Research
It is a degradation product of Oxazepam, a benzodiazepine derivative. This makes it valuable for studying the degradation pathways and stability of benzodiazepine drugs, which are widely used for their anxiolytic properties .
Safety and Hazards
Wirkmechanismus
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by its chemical properties such as solubility, stability, and molecular size. For instance, the presence of the chlorine atom might influence the compound’s lipophilicity, which could affect its absorption and distribution .
The result of the compound’s action would depend on its specific target and mode of action. For example, if it acts as an inhibitor of a certain enzyme, it could lead to decreased activity of that enzyme and alterations in the biochemical pathways in which the enzyme is involved .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target .
Eigenschaften
IUPAC Name |
6-chloro-4-phenylquinazoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O/c16-11-6-7-13-12(8-11)15(18-14(9-19)17-13)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOTYGIIBJPOSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-phenylquinazoline-2-carbaldehyde | |
CAS RN |
5958-05-4 | |
| Record name | 6-Chloro-4-phenylquinazoline-2-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005958054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-CHLORO-4-PHENYLQUINAZOLINE-2-CARBALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK2YAI99XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















